molecular formula C8H17BrO2S B15309962 1-Bromo-5-(isopropylsulfonyl)pentane

1-Bromo-5-(isopropylsulfonyl)pentane

Cat. No.: B15309962
M. Wt: 257.19 g/mol
InChI Key: POMXHGMUNGORAO-UHFFFAOYSA-N
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Description

1-Bromo-5-(isopropylsulfonyl)pentane is an organic compound with the molecular formula C8H17BrO2S It is a brominated alkane with a sulfonyl group attached to the fifth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-(isopropylsulfonyl)pentane can be synthesized through a multi-step process. One common method involves the bromination of 5-(isopropylsulfonyl)pentane. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-(isopropylsulfonyl)pentane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or ethanol.

    Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination Reactions: Alkenes with varying degrees of substitution.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

1-Bromo-5-(isopropylsulfonyl)pentane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to introduce sulfonyl and bromine functionalities into drug candidates, potentially enhancing their biological activity.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Chemical Biology: The compound can be employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 1-Bromo-5-(isopropylsulfonyl)pentane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, while the sulfonyl group can participate in redox processes. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.

Comparison with Similar Compounds

    1-Bromopentane: A simpler brominated alkane without the sulfonyl group.

    5-Bromo-1-pentene: An unsaturated analog with a double bond.

    1-Bromo-5-chloropentane: A halogenated compound with both bromine and chlorine atoms.

Uniqueness: 1-Bromo-5-(isopropylsulfonyl)pentane is unique due to the presence of both bromine and sulfonyl groups, which confer distinct reactivity patterns. The sulfonyl group enhances the compound’s polarity and can participate in additional chemical transformations compared to simpler brominated alkanes.

Properties

Molecular Formula

C8H17BrO2S

Molecular Weight

257.19 g/mol

IUPAC Name

1-bromo-5-propan-2-ylsulfonylpentane

InChI

InChI=1S/C8H17BrO2S/c1-8(2)12(10,11)7-5-3-4-6-9/h8H,3-7H2,1-2H3

InChI Key

POMXHGMUNGORAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CCCCCBr

Origin of Product

United States

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